3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(5-nitro-2-furanyl)-, dimethyl ester
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Overview
Description
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(5-nitro-2-furanyl)-, dimethyl ester is a chemical compound with the molecular formula C17H20N2O7 and a molecular weight of 364.35 . This compound is known for its unique structure, which includes a pyridine ring substituted with carboxylic acid groups and a nitrofuranyl moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(5-nitro-2-furanyl)-, dimethyl ester typically involves the esterification of the corresponding carboxylic acid. The reaction conditions often include the use of an alcohol (such as methanol) and an acid catalyst (such as sulfuric acid) to facilitate the esterification process . Industrial production methods may involve more advanced techniques to ensure high yield and purity, such as the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The ester groups can be hydrolyzed to carboxylic acids using strong acids or bases.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, strong acids (such as hydrochloric acid), and bases (such as sodium hydroxide). Major products formed from these reactions include amines, carboxylic acids, and substituted pyridine derivatives .
Scientific Research Applications
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(5-nitro-2-furanyl)-, dimethyl ester is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme activity and protein-ligand interactions.
Medicine: As a potential drug candidate for the treatment of various diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The pathways involved in its mechanism of action include redox reactions and nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar compounds to 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(5-nitro-2-furanyl)-, dimethyl ester include:
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(5-nitro-2-furanyl)-, diethyl ester: This compound has similar chemical properties but with ethyl ester groups instead of methyl ester groups.
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(5-nitro-2-furanyl)-, monoethyl ester: This compound has one ethyl ester group and one carboxylic acid group.
The uniqueness of this compound lies in its specific ester groups and the presence of the nitrofuranyl moiety, which imparts distinct chemical and biological properties .
Properties
CAS No. |
55315-50-9 |
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Molecular Formula |
C15H16N2O7 |
Molecular Weight |
336.30 g/mol |
IUPAC Name |
dimethyl 2,6-dimethyl-4-(5-nitrofuran-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C15H16N2O7/c1-7-11(14(18)22-3)13(9-5-6-10(24-9)17(20)21)12(8(2)16-7)15(19)23-4/h5-6,13,16H,1-4H3 |
InChI Key |
PORVRFWSTDKDPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(O2)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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